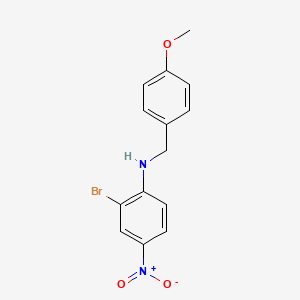![molecular formula C11H15ClN2O B1518638 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride CAS No. 1170201-85-0](/img/structure/B1518638.png)
1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride
Descripción general
Descripción
1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride, also known as AMPPH, is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral compound with a molecular formula of C10H16ClNO2. AMPPH is a versatile compound that has been used in a variety of applications, including synthesis methods, biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Monoamine Oxidase Inhibitors
4-(Aminomethyl)-1-phenyl-2-pyrrolidinones, including derivatives of "1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride," have been identified as a new class of monoamine oxidase B (MAO-B) inactivators. The synthesis of these compounds involves a six-step sequence, marking them as the first in this novel class of inhibitors. This discovery broadens the understanding of MAO-B inhibitors and provides a foundation for the development of therapeutic agents for diseases associated with this enzyme, such as Parkinson's disease and depression (Ding & Silverman, 1992).
Material Science and Polymer Chemistry
A novel aromatic diamine monomer, which is structurally related to "this compound," has been synthesized and used to produce a series of polyimides. These polymers exhibit good solubility, high thermal stability, and excellent hydrophobicity, making them promising materials for applications requiring durable and solvent-resistant polymers. This research highlights the potential of pyrrolidinone derivatives in the development of high-performance polymeric materials (Huang et al., 2017).
Anti-Cancer and Anti-Inflammatory Activity
Substituted pyrrolidine-3,4-diol derivatives, structurally related to "this compound," have shown potential as inhibitors of tumor cell growth. These compounds exhibit selective anti-mannosidase activity, which has been linked to their ability to inhibit the growth of human glioblastoma and melanoma cells. This research opens up new avenues for the development of anti-cancer therapies based on pyrrolidine derivatives (Fiaux et al., 2005).
Synthesis and Characterization of Derivatives
Research into the synthesis and characterization of various derivatives of "this compound" continues to expand the chemical repertoire available for the development of novel compounds with potential therapeutic and material applications. Studies on the transamination of enaminones and the synthesis of organosoluble, thermal stable, and hydrophobic polyimides derived from related compounds demonstrate the versatility and utility of this chemical scaffold in various scientific disciplines (Ostrowska et al., 1999); (Huang et al., 2017).
Propiedades
IUPAC Name |
1-[4-(aminomethyl)phenyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-8-9-3-5-10(6-4-9)13-7-1-2-11(13)14;/h3-6H,1-2,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADIDCMKPSLFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36151-42-5, 1170201-85-0 | |
| Record name | 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[4-(aminomethyl)phenyl]pyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol](/img/structure/B1518555.png)

![3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B1518562.png)

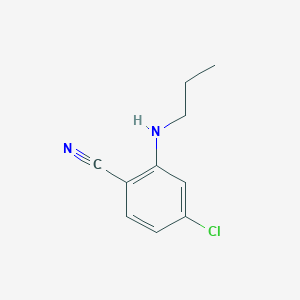
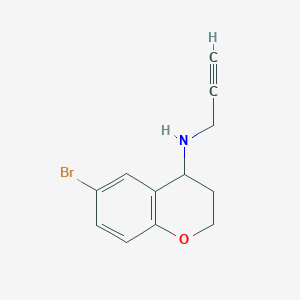

![1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B1518570.png)
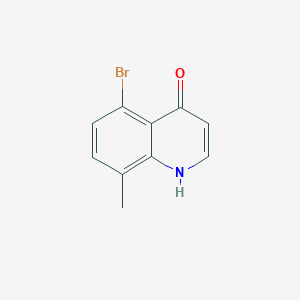
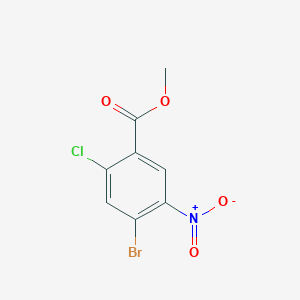
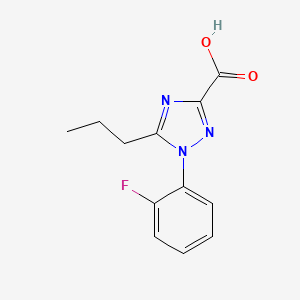
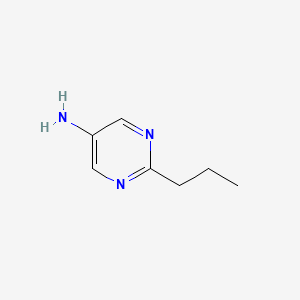
![4-{[1-(2,5-Dichlorophenyl)ethyl]amino}-3-methylbenzoic acid](/img/structure/B1518577.png)
